14-propyl-14H-dibenzo[a,j]xanthene
Description
Structure
3D Structure
Properties
CAS No. |
37097-14-6 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-propyl-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C24H20O/c1-2-7-20-23-18-10-5-3-8-16(18)12-14-21(23)25-22-15-13-17-9-4-6-11-19(17)24(20)22/h3-6,8-15,20H,2,7H2,1H3 |
InChI Key |
OSZWSSXJFIRCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C=CC3=CC=CC=C32)OC4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 14 Propyl 14h Dibenzo A,j Xanthene and Analogs
General Condensation Reaction Strategies for Dibenzo[a,j]xanthenes
The core structure of dibenzo[a,j]xanthenes is typically assembled through the condensation of a naphthol derivative with an aldehyde. This fundamental transformation can be achieved through several strategic approaches.
Condensation of β-Naphthol with Propionaldehyde (B47417) and Other Aldehydes
The most direct route to 14-substituted-14H-dibenzo[a,j]xanthenes involves the condensation of β-naphthol with an appropriate aldehyde. researchgate.net In the specific case of 14-propyl-14H-dibenzo[a,j]xanthene, propionaldehyde is used as the aldehyde component. The reaction generally proceeds by mixing β-naphthol and the aldehyde, often in the presence of an acid catalyst. researchgate.net This method has been successfully applied to a wide range of aliphatic and aromatic aldehydes, demonstrating its versatility in generating a diverse library of dibenzo[a,j]xanthene derivatives. academie-sciences.frmdpi.com
The reaction mechanism is thought to initiate with the acid-catalyzed activation of the aldehyde, making it more susceptible to nucleophilic attack by β-naphthol. This is followed by a second condensation with another molecule of β-naphthol and subsequent cyclization to form the xanthene core. researchgate.net The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the reaction's efficiency and yield. academie-sciences.fr For instance, some procedures are conducted under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netresearchgate.net
Multi-Component Reaction Approaches for Dibenzo[a,j]xanthene Derivatives
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like dibenzo[a,j]xanthene derivatives from simple starting materials in a single step. doaj.orgmdpi.com These one-pot syntheses are highly atom-economical and often involve the reaction of an aldehyde, β-naphthol, and sometimes a third component, in the presence of a catalyst. doaj.orgmdpi.comresearchgate.net
This approach offers several advantages, including simplified experimental procedures, reduced reaction times, and often higher yields compared to traditional multi-step syntheses. doaj.orgresearchgate.net The use of heterogeneous catalysts in these MCRs is particularly advantageous as it allows for easy separation and recycling of the catalyst. doaj.orgresearchgate.net A variety of aldehydes, including both aromatic and aliphatic ones, have been successfully employed in these multi-component strategies to afford a wide array of 14-substituted-14H-dibenzo[a,j]xanthenes. doaj.orgmdpi.com
Catalytic Systems in Dibenzo[a,j]xanthene Synthesis
The choice of catalyst is crucial in the synthesis of dibenzo[a,j]xanthenes, with both homogeneous and heterogeneous systems being employed. These catalysts facilitate the key condensation and cyclization steps, often leading to improved yields and milder reaction conditions.
Homogeneous Catalysis
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of dibenzo[a,j]xanthenes. These are typically acidic in nature and can be broadly classified as Brønsted or Lewis acids.
Brønsted acids are a common class of catalysts for the synthesis of dibenzo[a,j]xanthenes. researchgate.netresearchgate.netresearchgate.net Their proton-donating ability is key to activating the aldehyde component towards nucleophilic attack by β-naphthol.
Perchloric Acid (HClO₄) : Silica-supported perchloric acid has been utilized as an efficient catalyst for the condensation of β-naphthol with aldehydes to produce dibenzo[a,j]xanthene derivatives. researchgate.netmdpi.com
Sulfamic Acid (H₂NSO₃H) : Sulfamic acid has proven to be a novel and efficient catalyst for the one-pot synthesis of aryl-14H-dibenzo[a,j]xanthenes from β-naphthol and aryl aldehydes under solvent-free conditions, using both conventional heating and microwave irradiation. researchgate.netmdpi.com This method is noted for its simplicity and convenience. researchgate.net
p-Toluenesulfonic Acid (p-TSA) : p-Toluenesulfonic acid is another effective Brønsted acid catalyst for this transformation. mdpi.com It has been used to catalyze the multi-component condensation of β-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. capes.gov.br
Trichloroacetic Acid (CCl₃COOH) : Trichloroacetic acid serves as an efficient catalyst for the reaction of β-naphthol and aldehydes under solvent-free conditions at 120°C, leading to the formation of the corresponding dibenzo[a,j]xanthenes in excellent yields. researchgate.net This method is considered advantageous due to its simplicity, low cost, and environmentally friendly solvent-free conditions. researchgate.net
Table 1: Comparison of Brønsted Acid Catalysts in Dibenzo[a,j]xanthene Synthesis
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Perchloric Acid (silica-supported) | - | Efficient for condensation of β-naphthol and aldehydes. | researchgate.netmdpi.com |
| Sulfamic Acid | Solvent-free, conventional heating or microwave irradiation | Simple, convenient, and efficient for one-pot synthesis. | researchgate.netmdpi.com |
| p-Toluenesulfonic Acid | - | Effective for multi-component condensations. | mdpi.comcapes.gov.br |
| Trichloroacetic Acid | Solvent-free, 120°C | Simple, low cost, excellent yields, and environmentally friendly. | researchgate.net |
Lewis acids, which are electron-pair acceptors, also play a significant role in catalyzing the synthesis of dibenzo[a,j]xanthenes. researchgate.netresearchgate.netresearchgate.net They activate the aldehyde by coordinating to its carbonyl oxygen, thereby facilitating the reaction.
Niobium Pentachloride (NbCl₅) : Niobium pentachloride has been demonstrated to be a simple and efficient catalyst for the one-pot condensation of 2-naphthol (B1666908) with aryl aldehydes. researchgate.netresearchgate.netchemicalpapers.com These reactions can be carried out at ambient temperature, affording excellent yields of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. researchgate.netchemicalpapers.com The use of 25 mole % of NbCl₅ has been found to be optimal. researchgate.netunesp.br
Tantalum Pentachloride (TaCl₅) : While direct research on tantalum pentachloride for the synthesis of this compound is not as extensively documented as for niobium pentachloride, Lewis acids of this nature are generally effective in promoting similar condensation reactions.
Table 2: Research Findings on Niobium Pentachloride as a Catalyst
| Catalyst | Reactants | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Niobium Pentachloride (25 mole %) | 2-Naphthol and various aryl aldehydes | Ambient temperature | Excellent | researchgate.netchemicalpapers.com |
Acidic Ionic Liquids with Multi-SO3H Groups
Acidic ionic liquids and related polymer-supported catalysts bearing sulfonic acid (SO3H) groups have emerged as effective promoters for the synthesis of dibenzo[a,j]xanthenes. These catalysts are valued for their low vapor pressure, high polarity, and potential for recyclability. researchgate.netmdpi.com
A Brønsted-acidic task-specific ionic liquid, 1-methyl-3-propane sulfonic-imidazolium hydrosulfate ([MIMPS]HSO4), has been successfully employed as a catalyst for the one-pot condensation of β-naphthol with both aliphatic and aromatic aldehydes. researchgate.net This method offers high yields and short reaction times. researchgate.net Similarly, polyethylene (B3416737) glycol-sulfonic acid (PEG-SO3H), a polymer-supported acid, serves as an efficient and recyclable catalyst under solvent-free conditions. mdpi.comrsc.org In a study, 2-naphthol was reacted with benzaldehyde (B42025) using just 1 mol% of PEG-OSO3H under neat conditions, yielding the product in 20 minutes. mdpi.com The catalyst could be recovered by water extraction and reused for at least three consecutive cycles without a significant drop in its catalytic activity. mdpi.com
Heterogeneous Catalysis
Heterogeneous catalysts are central to the green synthesis of dibenzo[a,j]xanthenes, offering advantages such as ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. researchgate.netnih.gov
Solid Acid Catalysts (e.g., Silica (B1680970) Sulfuric Acid, SiO2-Pr-SO3H, H-Zeolite A, Amberlyst-15)
Solid acid catalysts are a prominent class of heterogeneous catalysts used for this transformation. Their acidic sites facilitate the key condensation and cyclization steps.
Silica Sulfuric Acid (SSA) : SSA is a simple, eco-friendly, and reusable catalyst for the synthesis of aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. researchgate.net
Propyl Sulfonic Acid-functionalized Silica (SiO2-Pr-SO3H) : This functionalized silica material is another effective solid acid catalyst for the synthesis of dibenzoxanthenes. researchgate.net
H-Zeolite A : Zeolites, with their well-defined porous structures and acidic properties, are excellent catalysts. H-Zeolite A has been demonstrated as an efficient and reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives from β-naphthol and various aromatic aldehydes under solvent-free conditions, featuring short reaction times and high yields. researchgate.net
Amberlyst-15 : This strongly acidic ion-exchange resin is a commercially available and effective catalyst for producing 14-substituted-14H-dibenzo[a,j]xanthenes. researchgate.netdntb.gov.ua It has been successfully used under solvent-free conditions, highlighting its utility in environmentally friendly protocols. researchgate.netdntb.gov.ua
| Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Silica Sulfuric Acid | Solvent-free | Reusable, eco-friendly | researchgate.net |
| H-Zeolite A | Solvent-free | Efficient, reusable, high yield, short reaction time | researchgate.net |
| Amberlyst-15 | Solvent-free | Commercially available, effective under solvent-free conditions | researchgate.netdntb.gov.ua |
Nanocatalysts (e.g., Fe3O4@SiO2-Imid-H3PMo12O40 Nanoparticles, Silica-Supported Boron Trifluoride Nanoparticles, NiCuFe2O4 Immobilized on Carbon Mesoporous)
Nanomaterials offer high surface-area-to-volume ratios, leading to enhanced catalytic activity.
Magnetic Nanocatalysts : To facilitate catalyst recovery, magnetic nanoparticles are often used as supports. A phosphotungstic acid-immobilized magnetic nanoparticle catalyst (Fe3O4@SiO2-HPW) was highly efficient for this synthesis under solvent-free conditions, providing excellent yields in short reaction times. researchgate.net Another example is NiCuFe2O4 immobilized on mesoporous carbon (Ni/Cu/Fe3O4@MPCS), which acts as a recoverable catalyst for the one-pot synthesis of 14-aryl-14-H-dibenzo[a,j]xanthene derivatives. researchgate.net The magnetic nature of these catalysts allows for their easy separation using an external magnet. researchgate.netresearchgate.net
Silica-Supported Boron Trifluoride (BF3·SiO2) : This is another example of a nano-structured solid acid catalyst that effectively promotes the condensation of β-naphthol with aldehydes. researchgate.net
Tin(II)/nano Silica : A catalyst prepared by depositing SnCl2·2H2O on nano-silica has been used for the synthesis of various 14H-dibenzoxanthene derivatives. nih.govfrontiersin.org Using 10 mol% of the catalyst in refluxing ethanol (B145695), products were obtained in high yields (48–94%) within 3 hours. nih.govfrontiersin.org
| Catalyst | Key Features | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe3O4@SiO2-HPW | Magnetic, reusable, high activity and stability | Solvent-free | Excellent | researchgate.net |
| NiCuFe2O4@MPCS | Magnetic, recoverable | Not specified | Not specified | researchgate.net |
| Sn(II)/nano silica | Green, reusable, non-toxic | 10 mol%, ethanol, reflux, 3h | 48-94% | nih.govfrontiersin.org |
| BF3·SiO2 | Solid acid nanocatalyst | Not specified | Not specified | researchgate.net |
Clay-Based Catalytic Systems (e.g., Basic Bleaching Earth Clay and PEG-600)
Naturally occurring clays (B1170129) have gained attention due to their unique properties, including selectivity, thermal stability, and acidic or basic nature. mdpi.com Basic bleaching earth clay (pH 12.5), which has a small particle size and large surface area, has been used as an efficient heterogeneous base catalyst. mdpi.comresearchgate.net A synergistic catalytic system combining this basic clay with polyethylene glycol (PEG-600) has been developed for the synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes. mdpi.com This method is noted for its catalyst recyclability, high product yields, and shorter reaction times while avoiding hazardous reagents. mdpi.comresearchgate.net The reaction proceeds cleanly with excellent yields for a variety of aromatic aldehydes as well as aliphatic aldehydes. mdpi.com
Metal-Organic Framework (MOF)-Based Catalysis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.govresearchgate.net Their high surface area, tunable pore size, and the potential to include active catalytic sites make them highly promising for heterogeneous catalysis. researchgate.net MOFs can provide a platform for engineering catalysts with high local concentrations of active sites, potentially boosting catalytic performance compared to homogeneous counterparts. nih.gov While specific applications of MOFs for the synthesis of this compound are emerging, their structural tunability offers significant potential. nih.govyoutube.com For instance, MOFs can be designed to have open metal sites that facilitate reactions or can be post-synthetically modified to introduce specific catalytic functionalities. youtube.com
Optimization of Reaction Conditions for Dibenzo[a,j]xanthene Formation
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. Key variables include the choice of catalyst, catalyst loading, solvent, and temperature.
In a model reaction between 4-chlorobenzaldehyde (B46862) and β-naphthol, various parameters were evaluated. mdpi.com It was found that the reaction did not proceed under neat conditions at high temperatures without a catalyst. mdpi.com The combination of a catalyst and a suitable solvent or medium was essential. A study using basic bleaching earth clay and PEG-600 identified 90°C as the optimal temperature and 10 mol% as the ideal catalyst concentration. mdpi.comresearchgate.net Using less catalyst (5 or 7 mol%) resulted in lower yields even after longer reaction times, while increasing the amount to 12 mol% did not improve the yield further. mdpi.com
Similarly, when using a Sn(II)/nano silica catalyst, optimization showed that 10 mol% of the catalyst was the optimal amount. nih.govfrontiersin.org The choice of solvent also played a critical role; ethanol was found to be superior to THF, water, or solvent-free conditions for this particular system, with the reaction proceeding efficiently at reflux temperature. nih.gov
| Catalytic System | Parameter Optimized | Optimal Condition | Observation | Reference |
|---|---|---|---|---|
| Basic Bleaching Earth Clay / PEG-600 | Catalyst Loading | 10 mol% | Yields were lower at 5-7 mol% and did not increase at 12 mol%. | mdpi.com |
| Temperature | 90 °C | Optimal for pushing the reaction forward. | mdpi.com | |
| Sn(II)/nano silica | Catalyst Loading | 10 mol% | Yields were 45% at 5 mol% and did not improve beyond 60% at 20 mol%. | nih.gov |
| Solvent | Ethanol | Provided the best yield compared to THF, water, or solvent-free conditions. | nih.gov |
Solvent-Free Reaction Protocols
The development of solvent-free reaction protocols for the synthesis of dibenzo[a,j]xanthenes represents a significant advancement in green chemistry. These methods often involve the one-pot condensation of an aldehyde with β-naphthol, facilitated by a catalyst. The absence of a solvent reduces environmental impact, simplifies work-up procedures, and can lead to improved reaction kinetics and yields.
A variety of catalysts have been successfully employed under solvent-free conditions. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) and tungstated zirconia (5%WO₃/ZrO₂) have been utilized as heterogeneous catalysts for the synthesis of aryl-14H-dibenzo[a,j]xanthenes, demonstrating excellent yields and milder reaction conditions. acs.org Similarly, a protocol using a chemisorbed bis(hydrogen sulphate) on silica (SiO₂–BHSB) as a catalyst has been reported to afford high yields of 14-aryl-14H-dibenzo[a,j]xanthenes in short reaction times. ijraw.com The use of a reusable polymer-supported sulfonic acid catalyst (PEG-OSO₃H) also provides an efficient and eco-friendly route to these compounds under solvent-free conditions. researchgate.net
Heterogeneous copper/zeolite catalysts have also proven effective in the one-pot, solvent-free synthesis of xanthene derivatives from a wide range of aldehydes. youtube.com Another approach involves the use of graphene oxide-copper ferrite (B1171679) (GO-CuFe₂O₄) nanocomposite as a magnetically recoverable and reusable catalyst, which offers high yields and short reaction times. nih.gov Furthermore, H-Zeolite A has been demonstrated as a reusable and efficient catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives from β-naphthol and various aromatic aldehydes under solvent-free conditions. mdpi.com The use of Preyssler type heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) as a green and reusable catalyst has also been reported for the synthesis of various xanthene derivatives in very good yields without the need for a solvent. researchgate.net
The following table summarizes the results of the solvent-free synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene using SiO₂–BHSB as a catalyst in various solvents, highlighting the superiority of the solvent-free approach.
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | 60 | 80 |
| 2 | Methanol | 70 | 75 |
| 3 | CH₃CN | 50 | 85 |
| 4 | 1,2-dichloroethane | 45 | 90 |
| 5 | CHCl₃ | 40 | 92 |
| 6 | Solvent-free | 20 | 98 |
Microwave Irradiation Techniques for Enhanced Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. libretexts.org This technique has been successfully applied to the synthesis of this compound and its analogs. The rapid internal heating caused by the direct interaction of microwaves with polar molecules accelerates the reaction rate. libretexts.org
An eco-friendly and efficient protocol for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been developed using inexpensive oxalic acid as a catalyst under microwave irradiation. researchgate.net This method offers a broad substrate scope, excellent yields, and short reaction times. researchgate.net Another green approach utilizes p-dodecylbenzenesulfonic acid (DBSA) as a catalyst under solvent-free microwave conditions, affording various 14-aryl- or alkyl-14H-dibenzo[a,j]xanthenes in good to excellent yields within minutes. nih.gov Compared to conventional heating which required 180 minutes for a 90% yield, microwave irradiation provided a quantitative yield in just 4 minutes for the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene. nih.gov
The use of microwave-assisted synthesis is a powerful tool for chemists, enabling the rapid preparation of numerous compounds and the exploration of new reaction pathways. wikipedia.org The following table compares the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthene using DBSA under conventional heating versus microwave irradiation.
| Entry | Condition | Time | Yield (%) |
|---|---|---|---|
| 1 | Conventional heating | 180 min | 90 |
| 2 | Microwave irradiation | 4 min | 99 |
Ultrasound-Promoted Synthetic Pathways
Ultrasound irradiation is another effective and environmentally friendly technique for promoting chemical reactions. ijraw.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. rsc.org This method has been successfully employed in the synthesis of dibenzo[a,j]xanthene derivatives.
An efficient ultrasound-promoted method for the synthesis of xanthene derivatives has been reported using zirconium(IV) chloride as a catalyst in ethanol, offering high yields, simple procedures, and short reaction times. ijraw.com Another green synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes utilizes a catalytic amount of perchloric acid (HClO₄) in glacial acetic acid under ultrasound irradiation, resulting in excellent yields within 30-90 minutes. nih.govacs.org Furthermore, silica-supported ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄/SiO₂) has been found to be a recyclable heterogeneous catalyst for the rapid and efficient synthesis of various aryl-14-H-dibenzo[a,j]xanthenes with excellent yields under ultrasonic irradiation in water.
The following table presents data for the ultrasound-promoted synthesis of various 14-aryl-14H-dibenzo[a,j]xanthene derivatives using perchloric acid as a catalyst.
| Entry | Aldehyde (R) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | C₆H₅ | 30 | 98 |
| 2 | 4-Cl-C₆H₄ | 35 | 96 |
| 3 | 4-Me-C₆H₄ | 40 | 95 |
| 4 | 4-MeO-C₆H₄ | 45 | 94 |
| 5 | 3-NO₂-C₆H₄ | 60 | 92 |
| 6 | 4-NO₂-C₆H₄ | 55 | 93 |
| 7 | 2-Cl-C₆H₄ | 90 | 90 |
| 8 | n-C₃H₇ | 75 | 91 |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for dibenzo[a,j]xanthenes. These principles focus on the use of non-toxic, renewable materials, the reduction of waste, and the use of energy-efficient processes.
The use of water as a solvent is a key aspect of green chemistry. An eco-friendly and efficient one-pot synthesis of alkyl- or aryl-14H-dibenzo[a,j]xanthenes has been developed using potassium aluminum sulfate (alum) as a catalyst in water at 100°C. Water was found to be the optimal solvent in terms of reaction yield and time compared to other solvents. Another green approach involves the use of Sn(II)/nano silica as a reusable catalyst in ethanol for the synthesis of 14H-dibenzoxanthenes.
The use of recyclable catalysts is another important green chemistry principle. Bleaching earth clay, a naturally occurring and inexpensive material, has been used in a synergistic catalytic system with PEG-600 for the synthesis of 14-substituted-14-H-dibenzo[a,j]xanthenes. This method offers catalyst recyclability, high product yields, and avoids hazardous reagents. Similarly, the use of a reusable Preyssler type heteropolyacid catalyst under solvent-free conditions provides a green route to a variety of xanthene derivatives. researchgate.net
The development of metal-free synthetic methods is also a significant contribution to green chemistry. A concise metal-free synthesis of xanthene derivatives has been achieved using 2-aminophenol (B121084) as a non-toxic catalyst under solvent-free conditions, offering good to excellent yields and easy product isolation.
Reaction Mechanism Elucidation for Dibenzo[a,j]xanthene Formation
Understanding the reaction mechanism for the formation of dibenzo[a,j]xanthenes is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Proposed Mechanistic Pathways (e.g., Carbocation Intermediates, Dehydration Steps)
The generally accepted mechanism for the acid-catalyzed synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes from an aldehyde and two equivalents of β-naphthol involves several key steps. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich aromatic ring of a β-naphthol molecule. This electrophilic aromatic substitution reaction leads to the formation of a carbocation intermediate, often referred to as a Wheland intermediate.
Subsequent deprotonation of this intermediate re-establishes the aromaticity of the naphthol ring and forms a 1-((aryl/alkyl)(hydroxy)methyl)naphthalen-2-ol intermediate. This intermediate then undergoes a dehydration step, facilitated by the acidic conditions, to form a highly reactive ortho-quinone methide (o-QM) intermediate. The o-QM then undergoes a Michael addition with a second molecule of β-naphthol. The final step of the reaction is a cyclodehydration of the resulting intermediate to form the stable dibenzo[a,j]xanthene ring system. researchgate.net
An alternative pathway suggests the initial formation of a carbocation from the aldehyde, which then reacts with β-naphthol to form an aryl- or alkyl-methane bisnaphthol intermediate. ijraw.com This intermediate subsequently undergoes dehydration to yield the final dibenzo[a,j]xanthene product. ijraw.com The dehydration of alcohols to form alkenes is a well-established reaction that proceeds via either an E1 or E2 mechanism, depending on the structure of the alcohol. rsc.org In the context of dibenzoxanthene (B14493495) synthesis, the final cyclization step is essentially an intramolecular dehydration.
Computational Investigations of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and providing insights that are often difficult to obtain through experimental methods alone.
DFT studies have been employed to understand the formation of xanthydrol motifs, which are structurally related to xanthenes. These studies have revealed a branched, multistep mechanism for the cyclization reaction, starting with the protonation of a carbonyl oxygen, followed by an intramolecular electrophilic attack that is the turnover-determining step, and concluding with deprotonation of a Wheland intermediate.
While specific DFT studies on the formation of this compound are not widely reported, computational investigations into related systems provide valuable mechanistic details. For example, DFT calculations have been used to study the regioselective synthesis of other dibenzoxanthene isomers, rationalizing the selective formation of one isomer over another through the analysis of intermediate structures. acs.org Furthermore, TD-DFT calculations have been used to investigate the electronic properties and excited states of xanthene derivatives, which is crucial for understanding their photophysical applications. Such computational approaches can help in the rational design of catalysts and reaction conditions to improve the yield and selectivity of the synthesis of desired xanthene derivatives. mdpi.com
Advanced Spectroscopic and Structural Characterization of Dibenzo A,j Xanthene Systems
Spectroscopic Methods for In-Depth Molecular Structure Elucidation and Advanced Analysis
Spectroscopic techniques are fundamental in confirming the identity and purity of 14-propyl-14H-dibenzo[a,j]xanthene, offering detailed insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR for full structural assignment and conformational analysis)
Proton NMR (¹H-NMR) spectroscopy is a powerful tool for identifying the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, specific ¹H-NMR data has been reported, confirming the presence and arrangement of the propyl group and the aromatic protons on the dibenzoxanthene (B14493495) core.
In a study detailing the synthesis of various 14-substituted-14H-dibenzo[a,j]xanthenes, the ¹H-NMR spectrum of the 14-propyl derivative was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data provides a clear signature for the compound, showing the distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the propyl chain, the unique methine proton (CH) at the 14-position, and the complex multiplets of the aromatic protons. researchgate.net
¹H-NMR Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 0.74 | Triplet (t) | 7.32 | CH₃ (propyl) |
| 1.26 | Multiplet (m) | - | CH₂ (propyl) |
| 2.27 | Multiplet (m) | - | CH₂ (propyl) |
| 5.57 | Triplet (t) | 4.30 | CH (position 14) |
| 7.23-7.90 | Multiplet (m) | - | Aromatic Protons (10H) |
Despite the availability of ¹H-NMR data, there is no specific ¹³C-NMR data published for this compound in the reviewed literature. ¹³C-NMR spectroscopy is crucial for a full structural assignment as it provides information on the carbon skeleton of the molecule.
Infrared (IR) and Raman Spectroscopy (for vibrational modes and insights into functional groups)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound shows characteristic absorption bands that correspond to the vibrations of its specific structural components.
Key absorptions include C-H stretching vibrations from the aliphatic propyl group and the aromatic rings, C=C stretching from the aromatic system, and the prominent C-O-C stretching of the xanthene ether linkage. researchgate.net
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3053 | Aromatic C-H Stretch |
| 2961, 2859 | Aliphatic C-H Stretch (propyl) |
| 1621, 1589, 1514 | Aromatic C=C Stretch |
| 1456, 1423 | C-H Bend |
| 1399 | - |
| 1240 | Aryl Ether C-O Stretch |
| 1076 | - |
| 960 | - |
| 809, 742 | C-H Out-of-plane Bend |
No data regarding Raman spectroscopy for this compound has been found. Raman spectroscopy would serve as a complementary technique to IR, particularly for identifying non-polar bonds and providing further insights into the molecule's vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy (for electronic transitions and conjugation characteristics)
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its level of conjugation. For the broader class of 14-aryl-14H-dibenzo[a,j]xanthenes, absorption maxima (λmax) are typically observed in the range of 310–340 nm. However, specific experimental UV-Vis data for this compound, including its precise λmax values and molar absorptivity, are not available in the examined literature. Such data would be valuable for understanding the electronic structure and the extent of the π-conjugated system.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. While several studies report low-resolution mass spectrometry data (e.g., EI-MS) for various other dibenzoxanthene derivatives, no specific HRMS data for this compound could be located. HRMS would be essential for unequivocally confirming its elemental composition and for studying its fragmentation pathways under mass spectrometric conditions.
Solid-State Structural Elucidation
The analysis of the compound in its solid state, primarily through X-ray crystallography, provides the most definitive structural information, including bond lengths, angles, and intermolecular interactions.
Theoretical and Computational Chemistry of Dibenzo A,j Xanthenes
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for investigating the properties of dibenzo[a,j]xanthene derivatives at the molecular level. These ab initio methods solve approximate forms of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state properties of molecules like 14-propyl-14H-dibenzo[a,j]xanthene. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
Beyond geometry, DFT is crucial for elucidating the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity and is also correlated with the energy required for electronic excitation, which governs the molecule's optical properties. In a computational study of a similar xanthene derivative, the HOMO, LUMO, and Egap were calculated at the B3LYP/6-311++G** level to be -5.92 eV, -1.44 eV, and 4.48 eV, respectively, in the vacuum phase. nih.gov For 14-phenyl-14H-dibenzo[a,j]xanthene, the calculated energy gap was approximately 9.66 eV. nih.gov These calculations reveal that the electron density in the HOMO and LUMO is typically distributed across the extensive π-conjugated system of the dibenzo[a,j]xanthene core. nih.gov
Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Dibenzo[a,j]xanthene Derivatives
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| M06-2X | 6-31G(d,p) | Geometry optimization and energetics | acs.org |
| B3LYP | 6-31G | Structure optimization and electronic properties | nih.gov |
| B3LYP | 6-311++G | HOMO-LUMO energy calculations | nih.gov |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and photophysical behavior. TD-DFT calculations allow for the prediction of electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states.
This technique is essential for understanding the color and luminescence of dibenzo[a,j]xanthenes. nih.gov By simulating the UV-Visible absorption spectrum, researchers can identify the specific orbitals involved in the primary electronic transitions. For example, in a theoretical study on 14-phenyl-14H-dibenzo[a,j]xanthene, TD-DFT calculations revealed that the main electronic transitions are primarily from occupied orbitals like HOMO and HOMO-1 to unoccupied orbitals such as LUMO and LUMO+1. nih.gov This analysis helps in designing new derivatives with tailored optical properties, as modifications to the molecular structure that alter the energies of these specific orbitals will predictably shift the absorption and emission wavelengths. nih.gov
Functionals such as CAM-B3LYP are often used in TD-DFT calculations for their improved accuracy in predicting charge-transfer excitations, which can be important in complex aromatic systems. rsc.org The results from TD-DFT, including transition energies and oscillator strengths (a measure of the transition probability), provide a detailed picture of the molecule's interaction with light and form the basis for understanding its potential use as a dye or fluorescent probe. nih.govsphinxsai.com
Computational Modeling of Electronic and Optical Properties
The computational modeling of electronic and optical properties combines results from both DFT and TD-DFT to create a comprehensive profile of a molecule like this compound. This modeling is critical for interpreting experimental spectra and for the rational design of new materials with desired photophysical characteristics.
The process begins with a DFT-optimized ground-state geometry. Using this structure, TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum. nih.gov The peaks in this spectrum correspond to the electronic transitions between molecular orbitals. For instance, the lowest energy absorption peak is typically associated with the HOMO→LUMO transition. The energy of this transition is directly related to the HOMO-LUMO gap calculated by DFT; a smaller gap generally results in a red-shifted (longer wavelength) absorption maximum. nih.gov
Analysis of the molecular orbitals involved in each transition provides a deeper understanding of the nature of the absorption. Visualizing the electron density distribution of orbitals such as HOMO-1, HOMO, LUMO, and LUMO+1 can reveal whether an electronic transition is localized on a specific part of the molecule or distributed across the entire π-system. nih.gov In a study of 14-phenyl-14H-dibenzo[a,j]xanthene, the broad absorption band observed in the computed spectrum was attributed to transitions involving several closely spaced molecular orbitals. nih.gov This detailed orbital analysis is invaluable for "materials-by-design" approaches, allowing chemists to strategically place substituents on the dibenzo[a,j]xanthene scaffold to manipulate specific orbitals and fine-tune the resulting optical properties. nih.gov
Table 2: Example of Calculated Electronic Transition Data for 14-phenyl-14H-dibenzo[a,j]xanthene
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 4.27 | 290.3 | 0.0003 | HOMO -> LUMO+1 |
| S2 | 4.35 | 284.9 | 0.0000 | HOMO-1 -> LUMO |
| S3 | 4.50 | 275.2 | 0.1031 | HOMO -> LUMO |
Data derived from a representative study on a closely related analogue. nih.gov The specific values for this compound may vary.
Structure Property Relationships Non Biological Focus
Influence of 14-Propyl Substitution on Molecular Geometry and Conformation
The fundamental structure of 14-substituted-14H-dibenzo[a,j]xanthenes is not planar. Instead, it adopts a distinct folded or "flying butterfly" shape. koreascience.kr The two dibenzonaphthyl "wings" are hinged at the central oxygen and the C14 carbon atom. The degree of this folding, often described by the wing angle, is significantly influenced by the nature of the substituent at the 14-position.
Computational studies using AM1 SCF MO calculations have elucidated the geometry of several 14-alkyl derivatives, including 14-propyl-14H-dibenzo[a,j]xanthene. koreascience.kr For the propyl derivative, the calculated angle between the two wings is approximately 139.5°. koreascience.kr This value is part of a trend observed among similar alkyl-substituted xanthenes, where the wing angle generally falls between 139° and 164°. koreascience.kr
The propyl group itself can adopt various conformations due to rotation around its C-C single bonds. This flexibility allows the molecule to exist in multiple, rapidly interconverting conformational states. The energy barrier for the interconversion of these conformers is low, typically in the range of 1.0-1.7 kcal/mol, indicating that at room temperature, the molecule is conformationally dynamic. koreascience.kr The steric bulk of the propyl group, compared to a smaller methyl or a larger, more hindered group, plays a key role in defining the preferred molecular geometry and the energetic landscape of its conformational isomers. koreascience.kr
| Derivative | Wing Angle (°) |
| 14-Methyl-14H-dibenzo[a,j]xanthene | ~150.3° |
| 14-Ethyl-14H-dibenzo[a,j]xanthene | ~141.1° |
| This compound | ~139.5° |
| 14-Formyl-14H-dibenzo[a,j]xanthene | ~164.3° |
Data sourced from computational studies on 14-alkyl-14H-dibenzo[a,j]xanthenes. koreascience.kr
Correlation between Substituent Effects and Photophysical Properties
The photophysical properties of xanthene dyes are renowned for their high fluorescence quantum yields and excellent photostability. researchgate.net While the core π-conjugated system of the dibenzoxanthene (B14493495) moiety is the primary determinant of its absorption and emission characteristics, substituents can fine-tune these properties.
The absorption and emission wavelengths of xanthene derivatives are primarily dictated by the electronic structure of the fluorophore. nih.gov Modifications that alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can shift these wavelengths. Common strategies include:
Extending Conjugation: Adding further aromatic rings or conjugated systems to the xanthene core.
Introducing Electron-Donating/Withdrawing Groups: Attaching groups that push or pull electron density within the π-system can modulate the HOMO-LUMO gap. researchgate.netnih.gov
Heteroatom Substitution: Replacing the oxygen atom at the 10-position with elements like silicon or sulfur can significantly red-shift absorption and emission. researchgate.netnih.gov
In the case of this compound, the propyl group is an aliphatic, saturated substituent. It does not directly participate in the π-conjugation of the aromatic system. Therefore, its effect on the absorption and emission wavelengths is not electronic but rather indirect and conformational. The steric influence of the propyl group on the planarity and rigidity of the xanthene skeleton can subtly alter the electronic energy levels, but it is not a primary strategy for significant wavelength tuning. rsc.org The main absorption and emission bands are characteristic of the dibenzo[a,j]xanthene chromophore itself.
The fluorescence quantum yield (Φ) represents the efficiency of the emission process. Xanthene dyes are known for high quantum yields. nih.gov However, this property can be modulated. Introducing substituents can alter the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing. morressier.com For instance, the "heavy atom effect," caused by incorporating atoms like sulfur, can decrease the quantum yield by promoting intersystem crossing to the triplet state. nih.gov
Photostability is a crucial parameter for fluorescent dyes. Xanthene derivatives are generally considered photochemically stable, but they can undergo degradation upon prolonged exposure to light, especially UV radiation. rsc.orgchemrxiv.org The presence of a 14-propyl group can influence photostability in several ways. The aliphatic C-H bonds on the propyl chain could potentially be sites for photo-oxidative attack, introducing a degradation pathway not present in, for example, 14-aryl derivatives. Conversely, the steric bulk of the substituent might hinder intermolecular interactions that can lead to quenching or photodegradation. researchgate.net
Relationship between Molecular Structure and Chemical Reactivity
The reactivity of this compound is dictated by the inherent properties of the dibenzoxanthene core and the attached propyl group.
The most significant chemical transformation involving this compound is its synthesis. The preparation of 14-substituted-14H-dibenzo[a,j]xanthenes is a well-established, one-pot condensation reaction. tandfonline.commdpi.com For this compound, the synthesis involves the reaction of two equivalents of β-naphthol with one equivalent of butanal (butyraldehyde). koreascience.kr
This reaction is highly regioselective. The condensation occurs specifically between the aldehyde's carbonyl carbon and the activated positions of the two β-naphthol molecules, leading to the formation of the xanthene heterocycle with the propyl group (derived from the aldehyde's alkyl chain) exclusively at the 14-position. Various catalysts, including mineral acids, silica (B1680970) chloride, and bleaching earth clay, have been employed to facilitate this transformation efficiently. koreascience.krtandfonline.commdpi.com The stability of the intermediate carbocation formed from the aldehyde is a key factor governing the reaction's success. koreascience.kr
14-Alkyl-14H-dibenzo[a,j]xanthenes are considered thermodynamically stable compounds. koreascience.kr However, like other xanthene dyes, they are susceptible to degradation under specific conditions, particularly photo-oxidative stress. nih.gov
General degradation pathways for the xanthene core often involve radical-mediated processes. nih.gov Under photoactivated conditions, reactive oxygen species can attack the electron-rich aromatic rings or the central xanthene structure, leading to cleavage and the formation of smaller molecular weight products like phthalic and formic acids. chemrxiv.orgnih.gov The specific contribution of the 14-propyl group to degradation would likely involve the abstraction of hydrogen atoms from the propyl chain, initiating a separate radical chain reaction that could lead to the breakdown of the substituent and eventually the entire molecule. The stability of the C-H bonds on the propyl group is lower than that of the aromatic C-H bonds, making them potential weak points in the molecular structure under harsh oxidative conditions.
Advanced Applications in Materials Science and Photochemistry
Functional Dyes and Fluorophores Derived from Dibenzo[a,j]xanthenes
The rigid and planar structure of the dibenzo[a,j]xanthene core gives rise to its inherent fluorescence, making it a valuable platform for the design of functional dyes and fluorophores. These materials are at the forefront of various technological advancements.
Application in Laser Technology
Dibenzo[a,j]xanthene derivatives are recognized for their interesting spectroscopic properties, which are beneficial for applications in laser technology. mdpi.com The extended conjugation of this heterocyclic system contributes to their capacity to function as active media in dye lasers. While much of the research has centered on 14-aryl-14H-dibenzo[a,j]xanthenes, the principles extend to their 14-alkyl counterparts. mdpi.comunesp.br These compounds can be incorporated into various matrices, and their photophysical properties, such as absorption and emission maxima, fluorescence quantum yield, and photostability, are crucial for their performance as laser dyes. The substituent at the 14-position plays a significant role in fine-tuning these characteristics. For instance, the synthesis of various 14-substituted-14H-dibenzo[a,j]xanthene derivatives has been reported, highlighting the versatility of this class of compounds. mdpi.commdpi.comlongdom.orgnih.govnih.gov
Development of pH-Sensitive Fluorescent Materials and Chemical Sensors
The xanthene core is a well-established framework for the development of fluorescent pH sensors. researchgate.net The fluorescence of these molecules can be sensitive to the surrounding pH, often exhibiting a "turn-on" or "turn-off" response with changes in acidity. This pH sensitivity can arise from structural changes in the molecule, such as the protonation or deprotonation of specific functional groups, which in turn affects the electronic properties of the fluorophore. For example, some xanthene-based probes operate on the principle of photoinduced electron transfer (PET), where the protonation state of a substituent modulates the fluorescence emission. researchgate.net Dibenzo[a,j]xanthene derivatives can be functionalized to create such pH-responsive systems, making them valuable tools for chemical sensing and biological imaging. mdpi.comresearchgate.net
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major area of materials science research. While direct studies on 14-propyl-14H-dibenzo[a,j]xanthene for OLEDs are not extensively reported, related dibenzo[a,c]phenazine (B1222753) structures, which share a similar extended aromatic system, have shown promise as excellent organic fluorescent compounds in the OLED field due to their large Stokes shift, high quantum yields, and good photostability. nih.gov These properties are crucial for achieving high efficiency and long operational lifetimes in OLED devices. The development of hole-transporting materials is also a key aspect of OLED technology, and the broader class of xanthene derivatives has been explored for such applications in organic electronics. unesp.br
Design of Chemosensors (focus on chemical analytes)
Beyond pH sensing, dibenzo[a,j]xanthene derivatives can be engineered to act as chemosensors for a variety of chemical analytes. By incorporating specific recognition moieties into the dibenzo[a,j]xanthene framework, it is possible to create sensors that exhibit a selective fluorescent response to the presence of particular ions or molecules. For example, xanthene-based probes have been developed for the detection of hydrazine, a toxic industrial chemical. rsc.org The sensing mechanism often involves a chemical reaction between the analyte and the probe that alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a change in its fluorescence. This "turn-on" or "turn-off" signaling makes them highly sensitive and selective for the target analyte.
Utilization in Anti-Counterfeiting and Memory Devices
The fluorescent properties of dibenzo[a,j]xanthene derivatives make them potential candidates for use in anti-counterfeiting applications. Fluorescent materials can be incorporated into inks, polymers, or other substrates to create security features that are invisible under normal lighting but become visible under UV light. researchgate.net This provides a covert method for authentication. Furthermore, the ability to switch the fluorescence of a molecule "on" and "off" through external stimuli, a property that can be engineered into xanthene derivatives, opens up possibilities for their use in optical memory devices, where data can be written and erased using light.
Exploration in Photochromic and Thermochromic Materials
Photochromic and thermochromic materials, which change color in response to light and heat, respectively, are of great interest for a range of applications, including smart windows, sensors, and optical switches. While specific studies on the photochromic and thermochromic properties of this compound are not widely available, the broader class of phenothiazine–dibenzo[a,j]phenazine triads has been shown to exhibit tricolor-changing mechanochromic luminescence. rsc.org This suggests that the dibenzo[a,j]xanthene core, with appropriate functionalization, could be a promising platform for the development of novel chromic materials. The conformational changes of substituents on the core structure can lead to different (meta)stable states with distinct optical properties. worktribe.com
Photocatalysis and Energy Conversion Applications
The extended π-conjugation of the dibenzo[a,j]xanthene core structure is a key feature that allows these molecules to absorb light and participate in photo-induced processes. This has led to investigations into their utility in various photocatalytic and energy conversion systems.
Role as Organic Photosensitizers in Catalytic Reactions
Dibenzo[a,j]xanthene derivatives have been identified as potential organic photosensitizers, molecules that can absorb light and transfer the energy to other substances, thereby initiating a chemical reaction. Their function in this capacity is particularly relevant in photodynamic therapy (PDT), where they can generate reactive oxygen species to destroy cancer cells. researchgate.netmdpi.com
While direct studies on this compound are limited, research on analogous 14-alkyl-14H-dibenzo[a,j]xanthene derivatives provides valuable insights. A study on 14-isopropyl-14H-dibenzo[a,j]xanthene and other alkyl-substituted derivatives evaluated their potential as photosensitizing drugs for PDT. photobiology.com The investigation focused on their absorption properties and their ability to generate singlet oxygen, a key cytotoxic agent in PDT. photobiology.com The findings suggest that the nature of the alkyl substituent at the 14-position can influence the molecule's photodynamic activity. photobiology.com It is plausible that this compound would exhibit similar photosensitizing capabilities, making it a candidate for further investigation in photocatalytic applications.
Table 1: Spectroscopic and Photodynamic Properties of 14-Alkyl-14H-dibenzo[a,j]xanthene Derivatives (Note: Specific data for this compound is not available and is inferred based on related compounds.)
| Compound | Substituent (R) at C-14 | Absorption Maxima (λmax) | Singlet Oxygen Quantum Yield (ΦΔ) | Potential Application | Reference |
| 14-isopropyl-14H-dibenzo[a,j]xanthene | Isopropyl | Not Specified | Evaluated | Photodynamic Therapy | photobiology.com |
| 14-ethyl-14H-dibenzo[a,j]xanthene | Ethyl | Not Specified | Evaluated | Photodynamic Therapy | photobiology.com |
| This compound | Propyl | Hypothesized to be similar to other alkyl derivatives | Hypothesized to be an efficient photosensitizer | Potential for Photocatalysis |
Integration with Metal-Organic Frameworks (MOFs) for Photocatalytic Systems
Metal-Organic Frameworks (MOFs) are a class of porous materials that have garnered significant attention for their applications in catalysis and gas storage. The integration of photosensitizers with MOFs can create highly efficient photocatalytic systems. While there is no specific research detailing the integration of this compound into MOFs, the broader class of xanthene dyes has been successfully incorporated into MOF structures for photocatalytic applications. rsc.org
These hybrid materials leverage the light-harvesting capabilities of the xanthene dye and the high surface area and tunable porosity of the MOF. rsc.org This synergy can enhance the efficiency of photocatalytic processes by facilitating reactant diffusion and maximizing light absorption. rsc.org Given the photosensitizing potential of the dibenzo[a,j]xanthene scaffold, future research could explore the incorporation of this compound into MOFs to develop novel photocatalysts.
Catalytic Applications in Water Splitting and Organic Transformations
The development of efficient photocatalysts for water splitting to produce hydrogen and for driving various organic transformations is a key area of research in renewable energy and green chemistry. Xanthene dyes, as a general class of compounds, have been investigated for their role in such photocatalytic systems. rsc.org Their ability to absorb visible light makes them attractive for solar energy conversion applications.
Although direct evidence for the use of this compound in water splitting or specific organic transformations is currently unavailable, the known photophysical properties of the dibenzo[a,j]xanthene core suggest its potential in these areas. The synthesis of various 14-aryl-14H-dibenzo[a,j]xanthene derivatives has been a subject of interest, often highlighting their potential in photodynamic therapy and as fluorescent materials, which are properties closely linked to photocatalytic activity. mdpi.comscispace.com Future studies are needed to explore the specific catalytic capabilities of this compound in these important chemical reactions.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for 14-Propyl-14H-Dibenzo[a,j]xanthene and Related Analogs
The synthesis of dibenzo[a,j]xanthenes has traditionally involved methods that are now being re-evaluated in the face of increasing environmental awareness. mdpi.com The future of synthesizing this compound and its derivatives lies in the development of green, efficient, and economically viable protocols. Research is trending towards the use of heterogeneous, recyclable catalysts and solvent-free reaction conditions to minimize environmental impact. mdpi.comnih.gov
Several innovative catalytic systems have emerged, offering significant advantages over traditional methods. These include:
Nanocomposites: A graphene oxide-copper ferrite (B1171679) (GO-CuFe₂O₄) nanocomposite has been used as a magnetically recoverable catalyst, enabling high yields under solvent-free conditions with short reaction times. nih.gov
Natural Clays (B1170129): A synergistic system combining basic bleaching earth clay with polyethylene (B3416737) glycol (PEG-600) has proven effective, highlighting advantages such as catalyst recyclability and the avoidance of hazardous reagents. mdpi.com
Ionic Liquids: Sulfonic acid-functionalized ionic liquids have been employed as green and efficient catalysts, facilitating one-pot syntheses under mild conditions with simple workup procedures. orientjchem.org
Nanoparticle Catalysts: Sn(II)/nano silica (B1680970), silver iodide (AgI) nanoparticles, and sulfonic acid-functionalized silica have been successfully used, often under solvent-free conditions, to produce high yields of xanthene derivatives. nih.govresearchgate.netresearchgate.net These catalysts are often reusable, adding to the sustainability of the process. nih.govresearchgate.net
Zeolites: H-Zeolite A has been demonstrated as an efficient and reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives under solvent-free conditions. researchgate.netresearchgate.net
These modern approaches consistently demonstrate high efficiency, with many reactions being completed in shorter times and resulting in superior product yields compared to older methods. mdpi.comorientjchem.org The move towards solvent-free conditions or the use of green solvents like water or ethanol (B145695) is a recurring theme. nih.govnih.gov
| Catalyst System | Reaction Conditions | Key Advantages |
| Graphene Oxide-Copper Ferrite | Solvent-free, 125 °C | High yield (98%), short reaction time, catalyst magnetically recoverable. nih.gov |
| Bleaching Earth Clay / PEG-600 | 90 °C | Synergistic effect, catalyst recyclability, high yield, avoids hazardous reagents. mdpi.com |
| Multi-SO3H Ionic Liquid | Ethanol, Room Temperature | Green catalyst, mild conditions, short reaction time (1 hr), high yield (90%). orientjchem.org |
| Sn(II)/nano silica | Ethanol, Reflux | Green and reusable catalyst, high yields (up to 94%). nih.gov |
| PEG–OSO₃H | Solvent-free, 60 °C | Environmentally benign, recyclable polymeric catalyst, high yields. mdpi.com |
| AgI Nanoparticles | Solvent-free, 140 °C | Reusable catalyst, excellent yields, short reaction times. researchgate.net |
| H-Zeolite A | Solvent-free, 100 °C | Efficient, reusable catalyst, high yields, simple workup. researchgate.net |
Exploration of Advanced Characterization Techniques for Intricate Molecular Properties and Dynamics
While standard characterization techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and mass spectrometry are routinely used to confirm the structure of this compound and its analogs, future research will necessitate the use of more advanced methods to probe their complex properties. mdpi.comnih.govnih.gov
The exploration of the solid-state characteristics of these compounds is an emerging area. Techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are being used to study the crystallinity and morphology of dibenzoxanthene (B14493495) derivatives. worldscientific.com For instance, studies have revealed the formation of distinct microcrystals, such as micro-cubes and micro-shuttles, depending on the substituent at the 14-position. worldscientific.com
Future investigations should aim to:
Utilize Advanced Spectroscopy: Employ techniques like UV-Visible spectrophotometry to understand the electronic absorption properties, which are crucial for applications in dyes and sensors. worldscientific.com
Probe Solid-State Structure: Expand the use of single-crystal XRD to gain precise insights into molecular packing and intermolecular interactions, which influence the bulk material properties.
Investigate Photophysical Dynamics: Use time-resolved fluorescence spectroscopy and transient absorption spectroscopy to study the excited-state dynamics, which is fundamental to their performance as fluorescent materials and in laser technologies. mdpi.commdpi.com
Computational Design of Novel Dibenzo[a,j]xanthene Architectures with Tailored Chemical Properties
Computational chemistry is becoming an indispensable tool in modern chemical research. For dibenzo[a,j]xanthenes, computational studies have already provided rationalizations for the selective formation of specific isomers by evaluating reaction pathways and their corresponding activation energy barriers. mdpi.comacs.org These theoretical calculations help to understand why certain products are energetically more feasible and thermodynamically preferred, which aligns with experimental observations. mdpi.com
The next frontier is to move from retrospective analysis to prospective design. Future research will likely focus on:
In Silico Screening: Developing computational models to predict the electronic, optical, and physical properties of hypothetical dibenzo[a,j]xanthene analogs before their synthesis.
Tailoring Functionality: Using Density Functional Theory (DFT) and other methods to design molecules with specific absorption and emission wavelengths for use as tailored dyes or fluorescent probes.
Mechanism Prediction: Refining computational models to accurately predict the outcomes of reactions with new catalysts or substrates, thereby accelerating the discovery of novel and efficient synthetic routes.
This approach will enable a more targeted and efficient research process, where synthetic efforts are directed towards molecules that have been computationally pre-validated to possess the desired characteristics for specific high-performance applications.
Emerging Applications in Advanced Functional Materials (excluding biomedical/clinical)
The unique structural and electronic properties of the dibenzo[a,j]xanthene core make it a promising scaffold for advanced functional materials. The extended π-conjugation across the heterocyclic system is responsible for interesting spectroscopic properties that are already being explored. mdpi.com
Emerging applications in materials science include:
Laser Dyes: Xanthene derivatives are known for their utility in laser technologies. Their performance and photostability, particularly when incorporated into sol-gel phases, make them attractive candidates for use as gain media in dye lasers. mdpi.comresearchgate.netheteroletters.org
Luminescent Sensors: The inherent fluorescence of the dibenzoxanthene structure allows for its use in developing luminescent sensors for various analytes. mdpi.com
Industrial Dyes and Pigments: The strong absorption in the UV-Vis region and the stability of the chromophore suggest their potential as high-performance dyes for various industrial applications. mdpi.com
Fluorescent Materials: These compounds can serve as fluorescent materials for the visualization of biomolecules and in other imaging applications where their specific photophysical properties can be leveraged. researchgate.netmdpi.com
| Emerging Application | Key Molecular Property | Research Focus |
| Laser Technology | High fluorescence quantum yield, photostability. mdpi.comheteroletters.org | Enhancing photostability in solid-state matrices like sol-gels. heteroletters.org |
| Luminescent Sensors | Environment-sensitive fluorescence. mdpi.com | Designing derivatives with specific binding sites for target analytes. |
| Advanced Dyes | Strong chromophore, chemical stability. mdpi.com | Tuning the color and fastness properties through functionalization. |
| Fluorescent Materials | Extended π-conjugation, spectroscopic properties. mdpi.commdpi.com | Developing probes for specific imaging or visualization tasks. mdpi.com |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Modeling
The most significant breakthroughs in the study of this compound will occur at the intersection of multiple scientific disciplines. The synergy between organic synthesis, materials science, and computational chemistry is essential for driving innovation in this area.
This interdisciplinary approach creates a powerful research cycle:
Computational Design: Computational modeling predicts novel dibenzoxanthene architectures with desirable electronic and photophysical properties for a specific material application.
Organic Synthesis: Synthetic chemists develop novel, sustainable routes to create these computationally designed target molecules. nih.govorientjchem.org
Materials Characterization: Materials scientists characterize the synthesized compounds using advanced spectroscopic and microscopic techniques to validate their properties and evaluate their performance in functional devices (e.g., as laser dyes or sensors). mdpi.comworldscientific.com
The feedback from experimental results then informs the next round of computational design, leading to a refined and accelerated development process. Studies that already combine the development of a new catalytic system, the investigation of the products' material properties, and a computational analysis of the reaction mechanism exemplify this convergent approach. mdpi.com This integrated strategy is the future for unlocking the full potential of this compound and related compounds in the realm of advanced materials.
Q & A
Q. How to design experiments assessing photophysical properties for material science applications?
- Methodological Answer :
- Absorption/Emission Spectra : Measure λₐbₛ (350–400 nm) and λₑₘ (450–550 nm) in DMSO, noting Stokes shifts .
- Quantum Yield Calculation : Use integrating spheres with rhodamine B as a reference .
- Stability Tests : Expose thin films to UV light (365 nm) for 100 hours, tracking emission intensity decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
